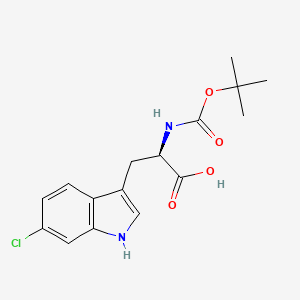![molecular formula C14H14ClN3S B2419057 N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2,4-dimethylaniline CAS No. 338976-33-3](/img/structure/B2419057.png)
N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2,4-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2,4-dimethylaniline” is a chemical compound with the IUPAC name (6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-methylmethanamine . It has a molecular weight of 201.68 . The compound is typically stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8ClN3S/c1-9-4-5-6(8)10-7-11(5)2-3-12-7/h2-3,9H,4H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
This compound has a molecular weight of 201.68 . It is an oil at room temperature . More detailed physical and chemical properties may be available in specialized chemical databases.Wissenschaftliche Forschungsanwendungen
Synthetic Utility in Organic Chemistry N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2,4-dimethylaniline and related compounds have shown immense potential in organic synthesis. For instance, the derivatives of o-phenylenediamines, which bear structural resemblance, are pivotal in synthesizing a range of complex organic molecules like benzimidazoles, quinoxalines, and benzo[1,5]diazepines. These compounds have far-reaching applications in pharmaceuticals and other domains (Ibrahim, 2011).
Advances in Optical Sensor Development N-heterocycles, closely associated with this compound, are significant in crafting optical sensors. These compounds, due to their ability to form coordination and hydrogen bonds, are extensively used as recognition units in sensor technology. They exhibit unique sensing properties and have broad biological and medicinal implications, demonstrating their versatility in scientific applications (Jindal & Kaur, 2021).
Implications in Neurodegeneration and Pain Management Molecules structurally akin to this compound, like certain mGluR5 antagonists, are being scrutinized for their potential in addressing neurodegeneration, addiction, anxiety, and pain management. These compounds interact with glutamate receptors in the CNS and have shown promise in preclinical studies for various neurological conditions (Lea & Faden, 2006).
Nuclear Staining and Radioprotection The interaction of related compounds with DNA, particularly in the context of nuclear staining and radioprotection, has been a subject of scientific interest. Hoechst 33258, for example, binds strongly to the minor groove of double-stranded DNA. Derivatives of such molecules are utilized in cell biology for chromosome and nuclear staining, with implications in radioprotection and as topoisomerase inhibitors (Issar & Kakkar, 2013).
Contributions to Food Safety and Chemistry The chemistry of heterocyclic amines like PhIP, which shares structural features with this compound, is crucial in understanding food safety. These compounds, formed during food processing, have led to insights into the chemistry of lipid oxidation and Maillard reactions, highlighting the intricate balance between nutrient composition and potential toxicant formation (Zamora & Hidalgo, 2015).
Eigenschaften
IUPAC Name |
N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2,4-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3S/c1-9-3-4-11(10(2)7-9)16-8-12-13(15)17-14-18(12)5-6-19-14/h3-7,16H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWQCDSIHHTWFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=C(N=C3N2C=CS3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2418974.png)
![4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)morpholine](/img/structure/B2418976.png)

![3-{[2-(5-Ethylfuran-2-yl)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2418978.png)
![2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2418980.png)


![3-[(4-benzylpiperazin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole](/img/structure/B2418983.png)



![3-[(2-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2418994.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2418995.png)
![Tert-butyl [trans-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate](/img/structure/B2418997.png)